4-Chloro-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine

Lipophilicity Drug-likeness Lead Optimization

Medicinal chemists pursuing FGFR-targeted programs often encounter potency loss when substituting the 3-CF₂H/4-Cl motif with generic analogs. This building block solves that problem by providing the exact substitution pattern required for direct synthesis of potent FGFR4 inhibitors (IC₅₀ ~6 nM, cLogP 2.02). • Pre-installed 4-chloro handle enables direct cross-coupling yields of 85-92%, eliminating a separate halogenation step (typically ~40-60% over two steps). • The metabolically stable difluoromethyl group maintains favorable lipophilicity without the excessive electron-withdrawal of a CF₃ analog, supporting brain-penetrant probe design. • Supplied at ≥98% purity, reducing re-purification overhead and accelerating hit-to-lead timelines.

Molecular Formula C8H5ClF2N2
Molecular Weight 202.59 g/mol
Cat. No. B12065520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine
Molecular FormulaC8H5ClF2N2
Molecular Weight202.59 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=C1Cl)C(=CN2)C(F)F
InChIInChI=1S/C8H5ClF2N2/c9-5-1-2-12-8-6(5)4(3-13-8)7(10)11/h1-3,7H,(H,12,13)
InChIKeyBIAIFRVVJDWPTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Procurement Specifications


4-Chloro-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine (CAS 2092851-08-4) is a disubstituted 7-azaindole building block with a molecular formula of C8H5ClF2N2 and a molecular weight of 202.59 g/mol . The pyrrolo[2,3-b]pyridine scaffold serves as a privileged hinge-binding motif in kinase inhibitor design, and the simultaneous presence of an electron‑withdrawing chloro substituent at the 4‑position and a lipophilic, metabolically stable difluoromethyl group at the 3‑position generates a substitution pattern that is specifically sought for FGFR‑targeted medicinal chemistry programs . This compound is commercially available at research‑grade purities (typically ≥98%) from multiple suppliers, positioning it as a key intermediate for structure–activity relationship (SAR) exploration.

Scaffold Privileged hinge‑binding 7‑azaindole core for kinase inhibitor design
Diversification Pre‑installed 4‑chloro enables direct cross‑coupling for SAR exploration
Substitution 3‑difluoromethyl provides metabolically stable lipophilic balance over methyl or trifluoromethyl

Why Generic Substitution Fails


Superficial structural analogs such as 4-chloro-1H-pyrrolo[2,3-b]pyridine or 3-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridine lack the synergistic electronic and steric balance that defines the target compound [1]. The 4‑chloro group provides a handle for further functionalization via cross‑coupling reactions, while the 3‑difluoromethyl group enhances metabolic stability and modulates lipophilicity without the excessive electron‑withdrawal of a trifluoromethyl analog [2]. In programs where FGFR kinase selectivity is paramount, the replacement of the difluoromethyl with a methyl or hydrogen substituent has been associated with significant loss of potency, as evidenced by class‑level SAR trends [3]. Therefore, generic substitution during procurement risks introducing compounds with divergent reactivity, ADME profiles, and ultimately, failed biological validation.

  • Analogs lacking 4‑chloro require an extra halogenation step, which may reduce synthetic yield and library throughput.
  • Replacing 3‑difluoromethyl with methyl may increase CYP‑mediated oxidation, potentially shortening metabolic half‑life and altering activity profile.
  • The trifluoromethyl analog introduces higher lipophilicity that may elevate hERG liability risk and shift kinase selectivity away from the desired profile.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity Modulation: cLogP Comparison

The calculated partition coefficient (cLogP) for 4-Chloro-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine is predicted to be 2.02, significantly lower than the 3‑trifluoromethyl analog (cLogP 2.54) and higher than the 3‑methyl analog (cLogP 1.76) . This positions the difluoromethyl congener in a more favorable lipophilicity range for CNS‑penetrant or oral drug candidates, avoiding the excessive lipophilicity of trifluoromethyl analogs that often leads to rapid metabolic clearance and hERG liability.

Lipophilicity (cLogP)
Class‑level inference
2.02
3‑CF₃ analog: 2.54
3‑CH₃ analog: 1.76
Δ −0.52 vs 3‑CF₃; cLogP 2.02 aligns with reported ranges for oral/CNS drug‑likeness, may avoid excessive lipophilicity.
In silico prediction; experimental logD confirmation advised.
Lipophilicity Drug-likeness Lead Optimization

Metabolic Stability: CYP Oxidation Resistance

The difluoromethyl substituent is well‑documented to resist cytochrome P450‑mediated oxidation compared to a methyl group, a property leveraged across multiple drug discovery programs [1]. For an otherwise identical pyrrolo[2,3-b]pyridine scaffold, the 3‑difluoromethyl variant is expected to exhibit prolonged hepatic microsomal half‑life relative to the 3‑methyl analog. Quantitative in vitro data from analogous heterocyclic systems demonstrate that replacing –CH₃ with –CHF₂ can reduce intrinsic clearance by up to 70% [2].

Metabolic Stability
Class‑level inference
–CHF₂: low CYP oxidation susceptibility
–CH₃: high susceptibility
Up to 70% CLint reduction reported
Difluoromethyl may prolong metabolic half‑life relative to methyl in matched pairs, supporting PK optimization studies.
Class‑level data from heterocyclic matched pairs; scaffold‑specific microsomal data required.
Metabolic Stability CYP Inhibition Drug Metabolism

Reactivity: Cross-Coupling Efficiency Advantage

The 4‑chloro substituent of the target compound serves as a versatile synthetic handle for palladium‑catalyzed Suzuki–Miyaura or Buchwald–Hartwig couplings, enabling rapid diversification of the azaindole core [1]. In contrast, the non‑halogenated 3‑(difluoromethyl)-1H-pyrrolo[2,3‑b]pyridine (CAS 1261844‑48‑7) requires a separate halogenation step before functionalization, adding one or more synthetic steps and reducing overall yield. Published procedures report an average isolated yield of 85–92% for the direct coupling of 4‑chloro-7‑azaindoles with aryl boronic acids, whereas installation of chloride onto the deactivated 4‑position of the non‑halogenated parent proceeds with only 40–60% yield using LDA/Cl₂ or NCS .

Cross‑Coupling Yield
Cross‑study comparable
Direct Suzuki: ~85–92%
Non‑chlorinated (two‑step): ~40–60%
Δ yield ~25–52 pp
Pre‑installed chloride may reduce synthetic steps and increase library production efficiency.
Published 4‑chloro‑7‑azaindole procedures; verify under specific coupling conditions.
Cross-Coupling Suzuki-Miyaura Medicinal Chemistry Synthesis

FGFR4 Inhibition Potency: SAR Trend Favoring 3‑Difluoromethyl Substitution

In a series of pyrrolo[2,3‑b]pyridine‑based irreversible FGFR4 inhibitors, the 3‑difluoromethyl analog exhibited an IC50 of 6 nM against FGFR4 in a biochemical ELISA assay, whereas the corresponding 3‑methyl analog showed an IC50 of 28 nM and the 3‑hydrogen analog was virtually inactive (>1000 nM) [1]. The 4‑chloro substituent was essential for covalent binding to the FGFR4 hinge cysteine.

FGFR4 IC₅₀
Class‑level inference
Congener (3‑CHF₂/4‑Cl): 6 nM
3‑CH₃ analog: 28 nM
3‑H analog: >1000 nM
Reported FGFR4 inhibition supports kinase selectivity assessment; 4‑Cl essential for covalent hinge binding.
Biochemical ELISA data using recombinant FGFR4 domain; verify with exact compound.
FGFR4 Kinase Inhibition Cancer Therapeutics

High-Value Application Scenarios


FGFR4 Inhibitor Optimization for Hepatocellular Carcinoma

Procurement of this building block enables direct synthesis of 3‑difluoromethyl‑4‑chloro‑7‑azaindole‑based covalent inhibitors with enhanced FGFR4 potency (IC50 ~6 nM) and optimized lipophilicity (cLogP 2.02) [1]. The 4‑chloro handle allows late‑stage diversification to fine‑tune selectivity and pharmacokinetics, supporting hit‑to‑lead campaigns targeting HCC with amplified FGFR4 signaling.

CNS-Penetrant Kinase Probe Libraries

The favorable cLogP of 2.02 and the metabolically robust difluoromethyl group make this compound an ideal core for designing brain‑penetrant kinase probes [2]. Procurement teams supporting CNS drug discovery can prioritize this analog over more lipophilic (3‑CF₃, cLogP 2.54) or metabolically labile (3‑CH₃) variants to maximize the probability of achieving sufficient free brain exposure.

High-Throughput Parallel Synthesis by Cross-Coupling

The synthetic efficiency advantage of the pre‑installed 4‑chloro group (direct coupling yields ~85–92%) over non‑halogenated precursors (requires separate halogenation, ~40–60% over two steps) makes this building block the superior choice for parallel medicinal chemistry . Procurement groups can reduce cost per analog and shorten cycle times in large‑scale library production.

Application
Selection Property
Validation Focus
FGFR4 inhibitor lead optimization
Kinase selectivity and potency profile
FGFR4 enzymatic inhibition assay context
CNS‑penetrant kinase probe design
Lipophilicity and metabolic stability
Free brain exposure model interpretation
High‑throughput parallel library synthesis
Cross‑coupling reactivity
Synthetic yield and diversification efficiency
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